molecular formula C13H20Cl2N2 B1487587 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride CAS No. 1263378-62-6

1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride

Cat. No.: B1487587
CAS No.: 1263378-62-6
M. Wt: 275.21 g/mol
InChI Key: ZEFYQVRANFGZER-UHFFFAOYSA-N
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Description

1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a phenyl group attached to a cyclopropyl ring, which is further connected to a piperazine ring. The dihydrochloride form indicates the presence of two hydrochloric acid molecules, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method is the reaction of phenylacetylene with a suitable cyclopropanation reagent, such as Simmons-Smith reagent (diiodomethane and zinc-copper couple). The resulting cyclopropylphenyl intermediate is then subjected to amination with piperazine under acidic conditions to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on neurotransmitter systems.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions, such as neurological disorders.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The phenyl-cyclopropyl moiety may interact with receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound's unique structure suggests potential for diverse biological activities.

Comparison with Similar Compounds

  • 1-(1-Phenyl-cyclopropyl)-ethanol

  • 1-(1-Phenyl-cyclopropyl)-piperidine

  • 1-(1-Phenyl-cyclopropyl)-methanol

  • 1-(1-Phenyl-cyclopropyl)-amine

Properties

IUPAC Name

1-(1-phenylcyclopropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15;;/h1-5,14H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFYQVRANFGZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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